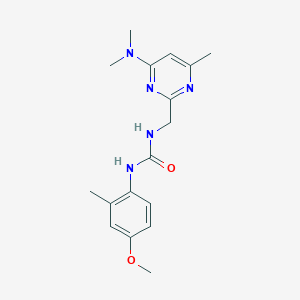

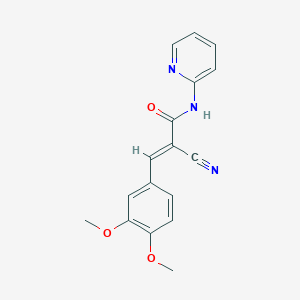

![molecular formula C11H11N3O4S B2846187 N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 886920-34-9](/img/structure/B2846187.png)

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MSOA and has been synthesized using different methods.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide:

Anti-inflammatory Agents

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide has shown potential as an anti-inflammatory agent. Its structure allows it to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. This selective inhibition reduces the risk of side effects associated with non-selective NSAIDs, making it a promising candidate for treating inflammatory diseases such as arthritis .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It can inhibit the growth of various bacterial and fungal strains, making it useful in developing new antibiotics. Its unique structure disrupts microbial cell walls and inhibits essential enzymes, providing a broad-spectrum antimicrobial effect .

Cancer Research

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide has been investigated for its anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. This makes it a potential candidate for developing new chemotherapeutic agents, particularly for cancers resistant to conventional treatments .

Neuroprotective Agents

Research has shown that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By modulating specific pathways, it helps in maintaining neuronal health and function .

Antioxidant Properties

The compound exhibits strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This makes it beneficial in preventing and treating diseases caused by oxidative damage, such as cardiovascular diseases and certain types of cancer .

Agricultural Applications

In agriculture, N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide can be used as a pesticide or herbicide. Its antimicrobial and antifungal properties help protect crops from various pathogens, improving yield and quality. Additionally, its low toxicity to humans and animals makes it a safer alternative to traditional pesticides .

Material Science

This compound is also explored in material science for its potential use in developing new polymers and coatings. Its chemical stability and resistance to degradation make it suitable for creating durable materials with specific properties, such as water resistance and antimicrobial surfaces .

Pharmaceutical Intermediates

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its versatile structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name |

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-7(15)12-11-14-13-10(18-11)8-5-3-4-6-9(8)19(2,16)17/h3-6H,1-2H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMPIBMIFJAKJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC=CC=C2S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2846105.png)

![N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2846112.png)

![1-(4-{3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2846116.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2846117.png)

![(3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2846118.png)

![(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2846121.png)

![4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2846127.png)